molecular formula C4H9NO2 B071820 (3R,4R)-pyrrolidine-3,4-diol CAS No. 186393-31-7

(3R,4R)-pyrrolidine-3,4-diol

Cat. No. B071820
CAS RN: 186393-31-7
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-QWWZWVQMSA-N
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Description

(3R,4R)-Pyrrolidine-3,4-diol, also known as (3R,4R)-1,4-dihydroxy-2-pyrrolidone, is a versatile small molecule that has many different uses in scientific research. It is a chiral molecule, meaning it has two distinct mirror-image stereoisomers, (3R,4R)- and (3S,4S)-pyrrolidine-3,4-diol. This molecule is used in a variety of applications, including as a chiral building block for synthesis, as a catalyst in organic synthesis, and as a ligand in various metal-catalyzed reactions. In addition, this compound has been used in a number of scientific research applications, including as a drug target in drug discovery and as a biomarker for disease diagnosis.

Scientific Research Applications

  • Factor Xa Inhibitor : A study by Anselm et al. (2010) explored a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides as factor Xa inhibitors. The clinical candidate from this series showed excellent selectivity and good pharmacokinetic properties, leading to its use in a Phase I clinical study (Anselm et al., 2010).

  • Cancer Cell Growth Inhibition : Fiaux et al. (2005) synthesized new substituted pyrrolidine-3,4-diol derivatives, finding that specific derivatives were potent and selective inhibitors of jack bean alpha-mannosidase. These derivatives showed potential in inhibiting the growth of human glioblastoma and melanoma cells, displaying selectivity towards tumor cells compared to normal cells (Fiaux et al., 2005).

  • Synthesis of N-Substituted Pyrrolidine Diols : Martins et al. (2008) described a short synthesis method for trans-pyrrolidine diols. Their study included cytotoxicity tests and antioxidant tests using these compounds, though no significant activity was observed (Martins et al., 2008).

  • Glycosidase Inhibitors and Anticancer Activity : Steimer et al. (2014) prepared novel pyrrolidine 3,4-diol derivatives as alpha-mannosidase inhibitors. These compounds demonstrated specific but moderate activity as inhibitors and showed antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).

  • Synthesis for Glycosidase Inhibitors : Lysek and Vogel (2004) synthesized N-Substituted pyrrolidine-3,4-diols derived from tartaric acid. Some of these compounds showed modest inhibitory activities toward various glycosidases, with particular effectiveness against alpha-D-mannosidases (Lysek & Vogel, 2004).

Future Directions

The future directions for research on (3R,4R)-pyrrolidine-3,4-diol could involve further exploration of its synthesis, properties, and potential applications. For example, there is ongoing research into the development of tau PET tracers for non-AD tauopathies . Additionally, the development of a circular economy—a system that aims to reduce, reuse, and recycle materials—could potentially impact the production and use of chemical compounds like this compound .

properties

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467576
Record name (3R,4R)-pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

186393-31-7, 1104000-68-1
Record name (3R,4R)-pyrrolidine-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-pyrrolidine-3,4-diol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (3R,4R)-pyrrolidine-3,4-diol interact with its target and what are the downstream effects?

A1: this compound and its N-substituted derivatives have shown inhibitory activity against α-D-mannosidases from almonds and jack beans. [1] While the exact mechanism of inhibition is not fully elucidated in the provided research, it's suggested that these compounds may interact with the enzyme's active site, hindering the binding and hydrolysis of mannose-containing substrates. This inhibition could potentially disrupt various biological processes involving α-D-mannosidases, such as glycoprotein processing and lysosomal degradation.

Q2: What is the impact of structural modifications on the activity and selectivity of this compound?

A2: Research indicates that N-substitution of this compound significantly influences its inhibitory activity and selectivity towards different glycosidases. For example, incorporating an NH₂(CH₂)₂ group as the N-substituent resulted in the most potent inhibition of α-D-mannosidases. [1] Interestingly, some N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives displayed moderate inhibitory activity against α-D-amyloglucosidases, highlighting the importance of stereochemistry in determining target selectivity. [1] Further studies are necessary to explore the structure-activity relationships comprehensively.

Q3: How has this compound been used in the synthesis of other biologically relevant molecules?

A3: this compound serves as a valuable starting material for synthesizing more complex molecules, including those with potential biological activities. Notably, it was employed in a three-step synthesis of 8-epi-(-)-lentiginosine. [2] This synthesis leveraged the redox-neutral α-C-H functionalization of this compound to introduce a new substituent at the 2-position. This example highlights the versatility of this compound as a building block in organic synthesis.

Q4: Can this compound be used to investigate the effects of specific DNA adducts?

A4: While not directly studied in the provided research, this compound has been utilized in synthesizing DNA oligomers containing specific 1,2,3,4-diepoxybutane (DEB) adducts. [3] Researchers coupled (3S,4S)- or this compound with DNA oligomers containing 6-chloropurine, leading to the formation of N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) adducts. [3] This approach allows for investigating the structural and thermodynamic consequences of specific DEB-DNA adducts, potentially shedding light on their role in DEB-induced mutagenesis and carcinogenesis.

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